An inositol

Description

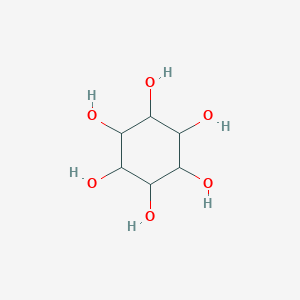

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 |

Source

|

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 |

Source

|

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

inositol pyrophosphates in plant and animal signaling

Title: The Phosphate Code: Inositol Pyrophosphates in Plant and Animal Signaling Subtitle: A Technical Deep Dive into High-Energy Signaling Mechanisms, Biosynthetic Pathways, and Experimental Methodologies.

Executive Summary

Inositol pyrophosphates (PP-InsPs) represent a unique class of "high-energy" signaling molecules that translate cellular metabolic status into specific signaling events.[1][2] Characterized by the presence of diphosphate (pyrophosphate) moieties attached to an inositol ring, these molecules—principally 5-IP7 and 1,5-IP8—possess a standard free energy of hydrolysis higher than that of ATP. This energetic potential allows them to drive non-enzymatic protein pyrophosphorylation in mammals, while in plants, they function as critical ligands for phosphate-sensing domains (SPX) and hormone receptors.

This guide dissects the distinct biosynthetic routes and signaling mechanisms in animal and plant systems, providing researchers with a self-validating technical framework for the detection and manipulation of these labile metabolites.

Part 1: The Biochemistry of High-Energy Signaling

The functional core of PP-InsPs lies in the "crowded" phosphate ring. The steric repulsion between adjacent phosphate groups, combined with the instability of the phosphoanhydride bond, primes these molecules for two distinct modes of action:

-

Allosteric Switching: Binding to specific domains (e.g., PH, SPX) to induce conformational changes.

-

Protein Pyrophosphorylation: Transferring the

-phosphate of the pyrophosphate group to a pre-phosphorylated serine residue on a target protein.

Biosynthetic Divergence: Animals vs. Plants

While the end products (IP7, IP8) are structurally similar, the enzymatic machinery differs fundamentally between kingdoms.

| Feature | Mammalian System | Plant System (Arabidopsis model) |

| IP6 Precursor | Generated by IPMK and IPPK. | Generated by IPK1. |

| Synthesis of 5-IP7 | IP6Ks (1, 2, 3): Dedicated kinases that phosphorylate the 5-position. | ITPK1: A multifunctional enzyme with ADP-dependent phosphotransferase activity that generates 5-IP7. |

| Synthesis of 1,5-IP8 | PPIP5Ks (1, 2): Dual-domain enzymes (Kinase/Phosphatase) that phosphorylate the 1-position of 5-IP7. | VIH1/2 (VIPs): Homologs of PPIP5K that phosphorylate 5-IP7 to generate 1,5-IP8. |

| Key Regulator | Cellular ATP/ADP ratio regulates IP6K activity ( | Cellular Phosphate (Pi) status regulates ITPK1 and VIH activity. |

Part 2: The Mammalian Signaling Landscape

In mammals, PP-InsPs are central to metabolic homeostasis, insulin secretion, and phosphate export.

Mechanism A: The "Key-to-Lock" Phosphate Export (XPR1)

The export of inorganic phosphate (Pi) is controlled by the XPR1 transporter.[3][4] Recent cryo-EM studies reveal a gating mechanism strictly dependent on 1,5-IP8.

-

The Lock: The protein KIDINS220 traps XPR1 in a closed conformation.[3][5]

-

The Key: 1,5-IP8 binds to the SPX domain of XPR1.[4]

-

The Opening: IP8 binding rigidifies the SPX domain, forcing a conformational shift that pulls the C-terminal "plug" away from the pore, allowing Pi efflux.[4] This ensures cells only export phosphate when intracellular energy stores (IP8) are sufficient.

Mechanism B: Protein Pyrophosphorylation (The CK2 Priming Model)

Unlike canonical phosphorylation, this process is often non-enzymatic but highly specific.

-

Priming: Casein Kinase 2 (CK2) phosphorylates a serine residue within an acidic patch.

-

Transfer: 5-IP7 binds the acidic patch via Mg2+ bridges and transfers its

-phosphate to the phosphoserine. -

Result: A pyrophosphoserine residue is formed, altering protein function (e.g., interfering with Dynein motor recruitment or AP3B1 viral exit).

Figure 1: Mammalian Biosynthesis and Dual Signaling Mechanisms. 5-IP7 drives pyrophosphorylation, while 1,5-IP8 gates the XPR1 phosphate channel.

Part 3: The Plant Signaling Landscape

Plants lack the IP6K enzyme family. Instead, they utilize ITPK1 (an ADP-dependent phosphotransferase) to generate 5-IP7, which VIH1/2 converts to IP8. In plants, IP8 is the "Master Regulator" of phosphate sensing.

The SPX-PHR1 "Statue" Mechanism

Plants must balance growth with phosphate availability.

-

High Phosphate: Cellular IP8 levels rise.[5] IP8 binds to the SPX domains of SPX1/2 proteins with high affinity (

~ nM range). This SPX-IP8 complex binds tightly to PHR1 (the central transcription factor for starvation genes). This binding prevents PHR1 from oligomerizing and binding DNA. -

Low Phosphate: IP8 levels drop.[6] The SPX-PHR1 complex dissociates.[6] PHR1 forms dimers, binds to P1BS elements in promoters, and activates Phosphate Starvation Response (PSR) genes.

Jasmonate Perception

IP8 is also a critical cofactor for the COI1-JAZ receptor complex. It acts as the "glue" that stabilizes the interaction between the F-box protein COI1 and the JAZ repressor in the presence of jasmonate, triggering JAZ degradation and activating defense responses.

Figure 2: Plant Signaling Pathways. IP8 acts as the central proxy for cellular phosphate status, regulating both starvation responses (PHR1) and immunity (COI1).

Part 4: Analytical Methodologies

Detecting PP-InsPs is challenging due to their low abundance and the lability of the pyrophosphate bond.[7] Below are two field-proven protocols.

Protocol A: TiO2 Enrichment & PAGE (Accessible & Self-Validating)

Best for: Qualitative profiling of IP6, IP7, IP8 without radioactivity.

-

Extraction: Flash freeze tissue (50-100mg). Grind in liquid N2. Extract with 1M Perchloric Acid (PCA). Critical: Keep at 4°C to prevent hydrolysis.

-

Titanium Dioxide (TiO2) Pull-down:

-

Incubate PCA extract with TiO2 beads (5mg beads per sample) for 15 min.

-

Wash beads 2x with 1M PCA.

-

Elute with 3% Ammonium Hydroxide (high pH releases phosphates).

-

Vacuum dry eluate immediately.

-

-

PAGE Separation:

-

Resuspend in loading buffer. Run on a 33% Polyacrylamide Gel (TBE buffer).

-

Run at constant current (e.g., 30mA) overnight at 4°C.

-

-

Staining:

-

Stain with Toluidine Blue (0.1% in MeOH/Glycerol/Water) OR DAPI (photobleaches fast but sensitive).

-

Validation: IP8 runs slower than IP7, which runs slower than IP6. Use IP6 standard as a marker.

-

Protocol B: SAX-HPLC with 3H-Inositol (The Gold Standard)

Best for: Quantitative isomer analysis.

-

Labeling: Grow cells/seedlings in media containing

-myo-inositol for 3-5 days to reach equilibrium. -

Extraction: Quench with 1M HClO4. Neutralize with K2CO3/EDTA.

-

Chromatography:

-

Column: Partisphere SAX (Strong Anion Exchange).

-

Gradient: Ammonium Phosphate (0 to 1.3M) over 60-90 mins.

-

Detection: Online radiodetector or fraction collection + scintillation counting.

-

-

Data Output: Distinct peaks for 5-IP7 (elutes earlier) and 1,5-IP8 (elutes later).

References

-

Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? Source: NIH / Frontiers in Plant Science URL:[Link]

-

Structural basis for inositol pyrophosphate gating of the phosphate channel XPR1 Source: Nature / PubMed URL:[Link]

-

Inositol pyrophosphates promote the interaction of SPX domains with the coiled-coil motif of PHR transcription factors Source: Nature Communications URL:[Link]

-

Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC Source: JoVE (Journal of Visualized Experiments) URL:[Link]

-

VIH2 Regulates the Synthesis of Inositol Pyrophosphate InsP8 and Jasmonate-Dependent Defenses in Arabidopsis Source: The Plant Cell URL:[Link]

-

Control of XPR1-dependent cellular phosphate efflux by InsP8 is an exemplar for functionally-exclusive inositol pyrophosphate signaling Source: PNAS URL:[Link]

-

Protein pyrophosphorylation by inositol phosphates: a novel post-translational modification in plants? Source: Frontiers in Plant Science URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synergistic activation of the human phosphate exporter XPR1 by KIDINS220 and inositol pyrophosphate | bioRxiv [biorxiv.org]

- 4. Transport and InsP8 gating mechanisms of the human inorganic phosphate exporter XPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Inositol pyrophosphates promote the interaction of SPX domains with the coiled-coil motif of PHR transcription factors to regulate plant phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Inositol Code: A Technical Guide to the Biosynthesis, Metabolism, and Analysis of Inositol Phosphates

Executive Summary

This technical guide provides a comprehensive analysis of the inositol phosphate (IP) signaling network, moving beyond the canonical IP3-calcium paradigm to explore the complex metabolism of higher-order inositols (IP4, IP5, IP6) and the high-energy inositol pyrophosphates (IP7, IP8). Designed for drug development professionals and researchers, this document details the enzymatic machinery governing these pathways, validated analytical protocols for their detection (SAX-HPLC and PAGE), and the emerging therapeutic landscape targeting IP kinases for metabolic and oncological disorders.

Part 1: The Biosynthetic Engine – From Lipid to Soluble Signal

The metabolism of inositol phosphates is not a linear degradation pathway but a highly regulated cycle of phosphorylation and dephosphorylation events. It begins at the plasma membrane but rapidly evolves into a cytosolic and nuclear signaling network.

The Canonical Trigger and Immediate Fate

The pathway initiates with the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) .[1] This yields the secondary messenger Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[2]

-

Critical Insight: While IP3 is famous for releasing reticular Ca²⁺, its metabolic fate is equally critical. It is rapidly phosphorylated by Inositol 1,4,5-trisphosphate 3-kinase (IP3K) to form IP4 (Ins(1,3,4,5)P4) , or dephosphorylated by 5-phosphatases.

-

The IPMK Hub: A key enzyme often overlooked in basic texts is Inositol Polyphosphate Multikinase (IPMK) . Acting as a catalytic hub, IPMK sequentially phosphorylates IP4 and IP5, bridging the gap between calcium signaling and nuclear metabolic regulation.

The Formation of Phytic Acid (IP6)

Through the sequential action of IPMK and Inositol Pentakisphosphate 2-Kinase (IPPK) , the lower order IPs are converted to Inositol Hexakisphosphate (IP6) , also known as phytic acid.[3]

-

Physiological State: In mammalian cells, IP6 is the most abundant inositol phosphate (10–60 μM).[4] It serves not just as a phosphate store, but as a structural cofactor for DNA repair enzymes (e.g., Ku70/80) and a precursor for pyrophosphates.

Pathway Visualization

The following diagram illustrates the core biosynthetic flow from IP3 to IP6.

Figure 1: The core biosynthetic pathway from membrane-bound PIP2 to soluble IP6, highlighting key kinase transitions.[5]

Part 2: The High-Energy Frontier – Inositol Pyrophosphates (IP7/IP8)[5]

The "frontier" of inositol research lies in Inositol Pyrophosphates (PP-IPs) . These molecules contain high-energy phosphoanhydride bonds (similar to ATP) and act as "metabolic messengers."

The Enzymatic Architects: IP6Ks and PPIP5Ks

Two distinct classes of kinases generate these molecules:

-

IP6Ks (Inositol Hexakisphosphate Kinases): These add a phosphate to the 5-position of IP6, generating 5-IP7 (5-PP-IP5).[3][6][7][8][9]

-

PPIP5Ks (Diphosphoinositol Pentakisphosphate Kinases): These phosphorylate the 1-position, generating 1-IP7 or converting 5-IP7 into 1,5-IP8 .[2]

Mechanism of Action: Pyrophosphorylation

Unlike standard IPs, pyrophosphates function via a unique mechanism called protein pyrophosphorylation .[3] The high-energy beta-phosphate is transferred to a pre-phosphorylated serine residue on target proteins, altering their function non-enzymatically.

Figure 2: The bifurcated synthesis of high-energy pyrophosphates (IP7 and IP8) mediated by IP6K and PPIP5K families.

Part 3: Analytical Methodologies

Accurate detection of IPs is notoriously difficult due to their lack of chromophores, high polarity, and isomeric complexity.

Protocol A: SAX-HPLC (The Gold Standard)

Strong Anion Exchange HPLC using radiolabeling is the only method capable of resolving specific isomers (e.g., distinguishing Ins(1,3,4)P3 from Ins(1,4,5)P3).

-

Principle: Separation based on negative charge density using a salt gradient.

-

Self-Validating Step: The use of an internal standard (e.g., [3H]-IP3) ensures that extraction recovery does not skew quantitation.

-

Workflow:

-

Labeling: Incubate cells with [3H]-myo-inositol for 24-48h to reach equilibrium.

-

Extraction: Acid extraction (1M Perchloric acid) is mandatory to instantly halt phosphatase activity. Neutralize with K2CO3/EDTA.

-

Caution: Incomplete neutralization (pH < 6.0) will strip the SAX column; pH > 8.0 may cause precipitate formation.

-

-

Elution: Apply a linear gradient of Ammonium Phosphate (0 to 1.3 M, pH 3.8) over 60-90 minutes.

-

Protocol B: PAGE with DAPI/Toluidine Blue (High-Throughput)

For researchers focusing on IP6, IP7, and IP8 without radiolabeling, high-percentage Polyacrylamide Gel Electrophoresis (PAGE) is the modern standard [1].

-

Principle: Separation by charge-to-mass ratio on dense gels (33-35%).

-

Staining Logic:

-

Toluidine Blue: Stains IP6 positively (blue bands).

-

DAPI: Stains IP6 positively but photobleaches IP7/IP8 (negative staining). Under UV, IP7 appears as a dark band against a bright background [2].

-

-

Step-by-Step Protocol:

-

Gel Preparation: 33% Polyacrylamide (Acrylamide:Bis 19:1 or 29:1) in TBE buffer.

-

Running: Electrophorese at constant current (e.g., 5-6 mA/gel) overnight at 4°C. Cooling is essential to prevent "smiling" of bands.

-

Staining: Agitate gel in 0.1% Toluidine Blue or DAPI solution for 30 mins.

-

Destaining: Wash repeatedly with water until background clears.

-

Data Comparison: Which Method to Choose?

| Feature | SAX-HPLC (Radiolabeled) | PAGE (DAPI/Toluidine) |

| Sensitivity | High (Femtomole range) | Moderate (Picomole range) |

| Resolution | Resolves isomers (e.g., 1,3,4-IP3 vs 1,4,5-IP3) | Resolves classes (IP5, IP6, IP7, IP8) |

| Throughput | Low (1 sample/hour) | High (20+ samples/gel) |

| Hazards | Radioactive waste ([3H]) | Standard chemical waste |

| Best For | Detailed metabolic profiling | Screening IP6K inhibitors/knockouts |

Part 4: Therapeutic Targeting

The dysregulation of IP metabolism is implicated in metabolic diseases (obesity, T2D) and cancer.[8] Drug development has focused heavily on the IP6K family.

Target: IP6K1

Inhibition of IP6K1 reduces 5-IP7 levels.[3] Since 5-IP7 normally inhibits Akt (Protein Kinase B), IP6K1 inhibition leads to sustained Akt activation .

-

Indication: Diet-induced obesity and insulin resistance.[3][9] Mice lacking IP6K1 are resistant to weight gain and have improved insulin sensitivity [3].

Small Molecule Inhibitors

-

TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine):

-

UNC7467:

Therapeutic Logic Flow

Figure 3: The mechanism of action for IP6K inhibitors in treating metabolic disorders. Inhibition of IP6K lowers IP7, relieving the suppression of Akt signaling.

References

-

Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE). Source: PubMed / Methods Mol Biol. Link:[Link]

-

Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis. Source: PLOS ONE. Link:[Link]

-

Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases. Source: Molecules (MDPI). Link:[Link]

-

Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions. Source: Journal of Medicinal Chemistry (via PMC). Link:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.uark.edu [scholarworks.uark.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis | PLOS One [journals.plos.org]

Inositol's Crucial Role in Cellular Osmotic Homeostasis: A Technical Guide for Researchers

Foreword: Beyond the Second Messenger – Inositol as a Guardian of Cellular Integrity

For decades, myo-inositol has been primarily recognized for its pivotal role as a precursor to the phosphoinositide signaling molecules, orchestrating a symphony of intracellular communication. However, to confine our understanding of inositol to this single, albeit critical, function would be to overlook its equally vital role as a primary organic osmolyte. In the face of hypertonic stress, a condition that threatens to desiccate and functionally cripple the cell, inositol emerges as a silent guardian, accumulating to remarkable concentrations to preserve cellular volume and protect the intricate machinery of life.

This technical guide is crafted for researchers, scientists, and drug development professionals who seek a deeper, more mechanistic understanding of inositol's function in cellular osmolarity regulation. We will move beyond textbook descriptions to delve into the "why" behind experimental choices, offering field-proven insights into the methodologies that underpin our current knowledge. This document is designed not as a rigid protocol book, but as a dynamic resource to empower you to design, execute, and interpret experiments that will further illuminate the multifaceted nature of this essential molecule.

The Osmotic Challenge: A Cell's Constant Battle for Balance

Cells exist in a dynamic aqueous environment, and the maintenance of a stable intracellular volume and ion concentration is paramount for their survival and function. Osmotic stress, arising from an imbalance in solute concentration between the intracellular and extracellular compartments, poses a significant threat. Hypertonic stress, characterized by a higher extracellular solute concentration, drives water out of the cell, leading to cell shrinkage, increased intracellular ionic strength, and the potential for macromolecular crowding and protein denaturation.[1]

To counteract this, cells have evolved sophisticated mechanisms to accumulate small, non-perturbing organic molecules known as "compatible osmolytes."[2] These molecules, which include polyols like sorbitol and inositol, amino acids and their derivatives, and methylamines, can accumulate to high intracellular concentrations without significantly interfering with cellular processes.[3] Myo-inositol, in particular, is a key player in this adaptive response in many mammalian cell types, most notably in the renal medulla and the brain, where cells are routinely exposed to hyperosmotic conditions.[4][5]

Myo-Inositol: The Compatible Osmolyte of Choice

Myo-inositol's efficacy as a compatible osmolyte stems from its chemical nature. As a polyol with six hydroxyl groups, it is highly soluble in water and possesses a neutral charge at physiological pH. This allows it to be accumulated to high levels without disrupting protein structure and function, a stark contrast to the perturbing effects of high intracellular inorganic ion concentrations.[2]

The primary mechanism for inositol accumulation during hypertonic stress is not de novo synthesis, but rather a dramatic increase in its uptake from the extracellular fluid.[6] This process is mediated by specific transport proteins, the Sodium/myo-inositol cotransporters (SMIT).

The Gatekeepers: Sodium/myo-Inositol Cotransporters (SMIT)

The uptake of myo-inositol against its concentration gradient is an energy-dependent process facilitated by the Sodium/myo-inositol cotransporter 1 (SMIT1), encoded by the SLC5A3 gene, and to a lesser extent, SMIT2 (SLC5A11).[7][8] These transporters couple the influx of myo-inositol to the electrochemical gradient of sodium ions.

Under isotonic conditions, the expression of SMIT1 is relatively low. However, upon exposure to hypertonic stress, there is a robust and sustained increase in SLC5A3 gene transcription.[7][9] This upregulation is a cornerstone of the cellular osmotic stress response and leads to a significant increase in the number of SMIT1 transporters in the plasma membrane, thereby enhancing the cell's capacity to sequester inositol.[9]

Kinetic Properties of SMIT1

The affinity of SMIT1 for myo-inositol is high, with reported Michaelis-Menten constant (Km) values typically in the low micromolar range. This high affinity ensures efficient uptake even when extracellular inositol concentrations are not elevated. Hypertonic stress primarily increases the maximal velocity (Vmax) of inositol transport, reflecting the increased number of transporter proteins, rather than altering the transporter's intrinsic affinity for its substrate.[7][9]

| Transporter | Predominant Location | Typical Km for myo-inositol | Regulation by Hypertonicity |

| SMIT1 (SLC5A3) | Renal medulla, Brain, Vascular smooth muscle | ~25-60 µM[7][10] | Upregulation of gene expression and protein abundance[7][9] |

| SMIT2 (SLC5A11) | Kidney (apical), Brain | Higher than SMIT1 | Upregulation of mRNA under hyperosmotic conditions[8] |

A Tale of Two Functions: Osmolyte and Signaling Precursor

The accumulation of myo-inositol as an osmoprotectant has fascinating implications for its role as a precursor in the phosphoinositide (PI) signaling pathway. The PI pathway governs a multitude of cellular processes, including cell growth, proliferation, and intracellular calcium signaling. The synthesis of phosphatidylinositol (PI), the foundational lipid of this pathway, is dependent on the availability of intracellular myo-inositol.

While the large pool of free inositol accumulated during osmotic stress is primarily for osmoprotection, it can also influence the dynamics of the PI signaling cascade. An increased intracellular concentration of myo-inositol can potentially drive the synthesis of PI and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2). This interplay suggests a mechanism by which the cell's response to an environmental stressor (hypertonicity) can modulate its signaling landscape.

Experimental Methodologies: A Practical Guide

To investigate the role of inositol in cellular osmolarity, a combination of cell biology, molecular biology, and analytical chemistry techniques is employed. The following section provides detailed, field-tested protocols for key experiments.

Induction of Hyperosmotic Stress in Cell Culture

Causality Behind Experimental Choices: The choice of osmolyte to induce hypertonic stress is critical. While NaCl is physiologically relevant, particularly in the context of the renal medulla, it can introduce confounding variables due to changes in intracellular ion concentrations. Mannitol, a sugar alcohol that is not readily metabolized by most mammalian cells, is often preferred for in vitro studies as it induces hyperosmolarity without directly altering intracellular ionic strength.[11][12] Raffinose is another non-metabolizable sugar that can be used.[13][14]

Protocol:

-

Cell Seeding: Plate cells (e.g., Madin-Darby Canine Kidney (MDCK) cells, primary astrocytes, or inner medullary collecting duct (IMCD) cells) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Preparation of Hypertonic Medium: Prepare culture medium supplemented with the desired concentration of mannitol or NaCl. For example, to increase the osmolarity by 200 mOsm/kg, add mannitol to a final concentration of 200 mM. Ensure the osmolyte is fully dissolved and the medium is sterile-filtered.

-

Stress Induction: Aspirate the normal growth medium from the cells and replace it with the pre-warmed hypertonic medium.

-

Incubation: Incubate the cells for the desired duration. Time-course experiments are recommended to capture both early and late responses. A typical time course for SMIT1 mRNA induction is 6-24 hours.[9]

Quantification of Intracellular Myo-Inositol

Causality Behind Experimental Choices: This assay directly measures the activity of inositol transporters. Using a radiolabeled substrate like [3H]-myo-inositol allows for highly sensitive detection of uptake, even at low concentrations.[15][16][17] The inclusion of a sodium-free buffer control is essential to distinguish between sodium-dependent (transporter-mediated) and sodium-independent uptake.

Protocol:

-

Cell Preparation: Seed cells in 24-well plates and grow to confluency. Induce hyperosmotic stress as described in section 5.1, if required.

-

Washing: Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 5 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, and 25 HEPES, pH 7.4). For the sodium-free control, replace NaCl with an equimolar concentration of N-methyl-D-glucamine chloride.[18]

-

Uptake Initiation: Add KRH buffer containing a known concentration of [3H]-myo-inositol (e.g., 0.5 µCi/mL) and varying concentrations of unlabeled myo-inositol (for kinetic analysis).

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of uptake.

-

Uptake Termination and Washing: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration of parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Calculate the rate of inositol uptake (e.g., in pmol/mg protein/min). For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high specificity and the ability to quantify multiple organic osmolytes simultaneously.[19][20][21] These methods do not require radioisotopes and can measure the absolute intracellular concentration of inositol.

Protocol Outline:

-

Cell Extraction: After experimental treatment, wash cells with ice-cold PBS and lyse them. A common method involves scraping cells in a methanol/water solution followed by sonication.

-

Sample Preparation: Precipitate proteins (e.g., with perchloric acid) and centrifuge to collect the supernatant containing the soluble osmolytes.

-

Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., an amino-phase column) for separation of the osmolytes.

-

Detection and Quantification: Detect the eluted compounds using a suitable detector (e.g., refractive index detector for HPLC or a mass spectrometer for LC-MS/MS). Quantify the inositol concentration by comparing the peak area to a standard curve generated with known concentrations of myo-inositol.[22]

Analysis of SMIT1 Expression

Causality Behind Experimental Choices: qPCR is a highly sensitive and specific method for quantifying changes in gene expression. It allows for the precise measurement of the increase in SMIT1 mRNA levels following hypertonic stress.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Perform qPCR using primers specific for the SLC5A3 gene and a reference gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative fold change in SMIT1 mRNA expression using the ΔΔCt method.

Causality Behind Experimental Choices: Western blotting allows for the detection and semi-quantification of the SMIT1 protein, confirming that the observed increase in mRNA levels translates to an increase in protein expression.[1][23][24][25][26]

Protocol Outline:

-

Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for SMIT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Network: Signaling and Transport Pathways

To better understand the interplay of inositol in osmolarity and signaling, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Inositol transport in response to hypertonic stress.

Caption: Experimental workflow for studying inositol in osmolarity.

Implications for Drug Development and Future Directions

The critical role of inositol and its transporters in cellular osmoprotection presents intriguing possibilities for therapeutic intervention. In conditions characterized by cellular dehydration or osmotic stress, such as certain kidney diseases or neurological disorders, modulating inositol transport could be a viable strategy. For instance, small molecules that enhance SMIT1 activity could potentially bolster the cell's ability to withstand hypertonic insults.

Conversely, in pathological states where excessive inositol accumulation might be detrimental, inhibitors of SMIT1 could be explored. The development of high-throughput screens to identify modulators of inositol transport is a promising avenue for drug discovery.

Future research should continue to unravel the intricate crosstalk between inositol's role as an osmolyte and its function in signaling. Understanding how the cell coordinates these two fundamental processes will provide a more complete picture of cellular homeostasis and may reveal novel targets for the treatment of a range of diseases.

References

-

Bosterbio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology. [Link]

-

Gagnon, K. E., et al. (1996). Osmotic regulation of Na-myo-inositol cotransporter mRNA level and activity in endothelial and neural cells. American Journal of Physiology-Cell Physiology, 271(5), C1594-C1600. [Link]

-

Embark, H. M., et al. (2007). Up-regulation of hypertonicity-activated myo-inositol transporter SMIT1 by the cell volume-sensitive protein kinase SGK1. Pflügers Archiv-European Journal of Physiology, 455(2), 265-274. [Link]

-

Carman, G. M., & Henry, S. A. (2021). Co-culturing experiments reveal the uptake of myo-inositol phosphate synthase (EC 5.5. 1.4) in an inositol auxotroph of Saccharomyces cerevisiae. Plos one, 16(7), e0254668. [Link]

-

Megazyme. (2018). myo-INOSITOL ASSAY PROCEDURE K-INOSL 12/18. Megazyme. [Link]

-

Burg, M. B., & Ferraris, J. D. (2008). Intracellular organic osmolytes: function and regulation. Comprehensive Physiology. [Link]

-

Cammarata, P. R., et al. (1992). Modulation of myo-[3H]inositol Uptake by Glucose and Sorbitol in Cultured Bovine Lens Epithelial Cells. II. Characterization of High. Investigative ophthalmology & visual science, 33(11), 3164-3171. [Link]

-

Nakanishi, T., & Burg, M. B. (1989). Osmoregulatory fluxes of myo-inositol and betaine in renal cells. American Journal of Physiology-Cell Physiology, 257(5), C964-C968. [Link]

-

Kamath, S., et al. (2015). Mannitol versus hypertonic saline for brain relaxation in patients undergoing craniotomy. Cochrane Database of Systematic Reviews(7). [Link]

-

Cammarata, P. R., et al. (1992). Modulation of myo-[3H]inositol uptake by glucose and sorbitol in cultured bovine lens epithelial cells. I. Restoration of myo-inositol uptake by aldose reductase inhibition. Experimental eye research, 54(4), 545-555. [Link]

-

Greenwood, M. P., et al. (2020). Identification of sodium/myo-inositol transporter 1 as a major determinant of arterial contractility. bioRxiv. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

-

Journal of The Electrochemical Society. (2018). Separation and Quantification of Organic Electrolyte Components in Lithium-Ion Batteries via a Developed HPLC Method. [Link]

-

Lam, I. T., et al. (2023). Regulation of the hypertonic stress response by the 3' mRNA cleavage and polyadenylation complex. bioRxiv. [Link]

-

Burg, M. B., et al. (2007). Cellular response to hyperosmotic stresses. Physiological reviews, 87(4), 1441-1474. [Link]

-

Biology Stack Exchange. (2014). How does one determine intracellular concentration?. [Link]

-

da Silva, J. C., et al. (2010). Hypertonic saline more efficacious than mannitol in lethal intracranial hypertension model. Neurological research, 32(2), 139-143. [Link]

-

ResearchGate. (2020). Identification of sodium/myo-inositol transporter 1 as a major determinant of arterial contractility. [Link]

-

GalR-n, P. C., et al. (2015). Renal depletion of myo-inositol is associated with its increased degradation in animal models of metabolic disease. American Journal of Physiology-Renal Physiology, 309(9), F760-F770. [Link]

-

R.-fer, M., et al. (2007). Osmotic stress response: quantification of cell maintenance and metabolic fluxes in a lysine-overproducing strain of Corynebacterium glutamicum. Applied and environmental microbiology, 73(13), 4228-4237. [Link]

-